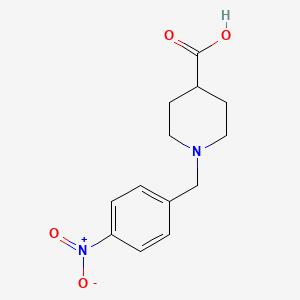

1-(4-Nitrobenzyl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(4-Nitrobenzyl)piperidine-4-carboxylic acid is closely related to the compounds discussed in the provided papers, which focus on the structural and computational analysis of nitrobenzyl-containing compounds. Although the exact compound is not directly studied in these papers, insights can be drawn from the structural characteristics and interactions of similar compounds, such as 4-nitrobenzylphosphonic acid and 2-amino-4-nitrobenzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 4-nitrobenzylphosphonic acid, involves the formation of specific bonds and functional groups that are also present in 1-(4-Nitrobenzyl)piperidine-4-carboxylic acid. The synthesis process is typically characterized by the establishment of nitro and carboxylic groups, which are key functional groups in the target compound. The synthesis is likely to involve steps that ensure the correct placement of these groups on the benzyl and piperidine moieties .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Nitrobenzyl)piperidine-4-carboxylic acid has been elucidated using techniques such as single-crystal X-ray diffraction. These studies reveal the arrangement of atoms within the crystal lattice and the types of intermolecular interactions that stabilize the structure. For instance, the crystal structure of 4-nitrobenzylphosphonic acid shows the formation of helical chains and monolayers, which are stabilized by hydrogen bonds and electrostatic interactions . These findings suggest that the molecular structure of 1-(4-Nitrobenzyl)piperidine-4-carboxylic acid would also exhibit specific geometric arrangements and intermolecular forces that contribute to its stability.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzyl-containing compounds is influenced by the presence of nitro groups, which can participate in various chemical reactions. The nitro group is electron-withdrawing, which can affect the reactivity of the benzyl moiety. In the context of 1-(4-Nitrobenzyl)piperidine-4-carboxylic acid, the nitro group may influence the reactivity of the carboxylic acid group, potentially affecting the formation of cocrystals or the interaction with other chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Nitrobenzyl)piperidine-4-carboxylic acid can be inferred from related compounds. For example, the cohesive energy and thermal analysis of 4-nitrobenzylphosphonic acid provide insights into the stability and robustness of the crystal lattice, which can be related to the melting point and solubility of the compound . Similarly, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals indicate the importance of hydrogen bonding in determining the solubility and potential for forming cocrystals with other molecules .

Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution Reactions

The compound 1-(4-Nitrobenzyl)piperidine-4-carboxylic acid is relevant in studies concerning nucleophilic aromatic substitution reactions. Research led by Pietra and Vitali (1972) explored the reaction mechanisms involving the nitro-group in aromatic nucleophilic substitutions, providing a foundational understanding of how such compounds behave chemically under specific conditions. Their work specifically reviewed the nucleophilic aromatic substitution of the nitro-group, highlighting the mechanism and kinetics involved in these reactions (Pietra & Vitali, 1972).

Degradation Processes and Stability Studies

The degradation processes of similar nitroaromatic compounds, such as nitisinone, have been thoroughly studied to understand their stability under various conditions. Barchańska et al. (2019) conducted an LC-MS/MS study on nitisinone to explore its degradation products and stability, providing insights into the behavior of nitroaromatic compounds in different environmental settings. This research contributes to a better understanding of the properties and potential applications of such compounds in medicinal chemistry (Barchańska et al., 2019).

Photosensitive Protecting Groups

1-(4-Nitrobenzyl)piperidine-4-carboxylic acid also plays a role in the development and application of photosensitive protecting groups. Amit, Zehavi, and Patchornik (1974) reviewed the use of photosensitive protecting groups in synthetic chemistry, where compounds like 1-(4-Nitrobenzyl)piperidine-4-carboxylic acid can be utilized due to their ability to undergo photochemical reactions. These protecting groups are promising for future applications in photon-based electronics and synthetic chemistry, leveraging the specific properties of the nitrobenzyl group (Amit, Zehavi, & Patchornik, 1974).

Synthesis of Cyclic Compounds

The synthesis of cyclic compounds containing similar structural motifs to 1-(4-Nitrobenzyl)piperidine-4-carboxylic acid has been the subject of extensive research. Kaneda (2020) summarized the synthesis and characterization of novel cyclic compounds, demonstrating the versatility and value of such chemical moieties in pharmaceuticals and organic synthesis. This work underscores the significance of nitroaromatic compounds in the development of new functional molecules (Kaneda, 2020).

Propiedades

IUPAC Name |

1-[(4-nitrophenyl)methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(17)11-5-7-14(8-6-11)9-10-1-3-12(4-2-10)15(18)19/h1-4,11H,5-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVNOYYAWUGGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrobenzyl)piperidine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

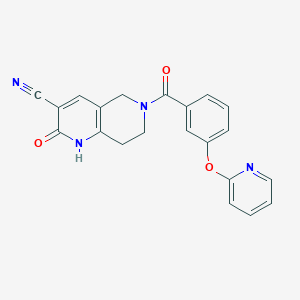

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2521888.png)

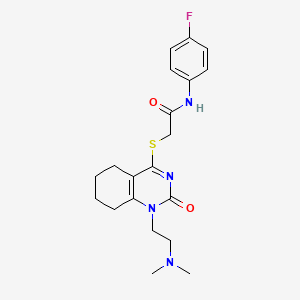

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2521889.png)

![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)

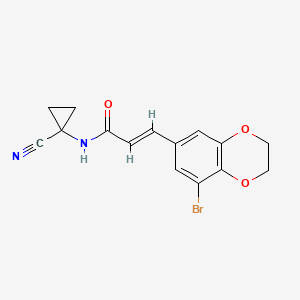

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2521896.png)

![5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2521899.png)

![N~4~-benzyl-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521901.png)

![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)